Leukotriene Biosynthesis Inhibition: IC50 Comparison Against Four Co‑Isolated Quinolone Alkaloids
In a direct head‑to‑head comparison within the same bioassay system, 1‑methyl‑2‑nonyl‑4(1H)‑quinolone inhibited leukotriene biosynthesis in human polymorphonuclear granulocytes with an IC50 of 12.1 µM [1]. This value sits between the slightly more potent 1‑methyl‑2‑(6Z)‑6‑undecenyl‑4(1H)‑quinolinone (IC50 = 10.0 µM) and the slightly less potent evocarpine (IC50 = 14.6 µM) and 1‑methyl‑2‑(6Z,9Z)‑6,9‑pentadecadienyl‑4(1H)‑quinolinone (IC50 = 12.3 µM).
| Evidence Dimension | Inhibition of leukotriene biosynthesis |
|---|---|
| Target Compound Data | IC50 = 12.1 µM |
| Comparator Or Baseline | 1‑methyl‑2‑(6Z)‑6‑undecenyl‑4(1H)‑quinolinone (IC50 = 10.0 µM); 1‑methyl‑2‑(4Z,7Z)‑4,7‑tridecadienyl‑4(1H)‑quinolinone (IC50 = 10.1 µM); evocarpine (IC50 = 14.6 µM); 1‑methyl‑2‑(6Z,9Z)‑6,9‑pentadecadienyl‑4(1H)‑quinolinone (IC50 = 12.3 µM) |
| Quantified Difference | ΔIC50 = +2.1 µM (vs. 10.0 µM); ΔIC50 = –2.5 µM (vs. 14.6 µM); ΔIC50 = –0.2 µM (vs. 12.3 µM) |
| Conditions | Bioassay using isolated human polymorphonuclear granulocytes; stimulation with calcium ionophore A23187; quantification of LTB4 formation. |
Why This Matters
This direct comparative data establishes that 1‑methyl‑2‑nonyl‑4(1H)‑quinolone occupies a specific potency rank within the natural alkaloid series, which is essential for selecting the appropriate compound when designing structure‑activity relationship studies or when a defined potency window is required.
- [1] Adams M, et al. Inhibition of leukotriene biosynthesis by quinolone alkaloids from the fruits of Evodia rutaecarpa. Planta Med. 2004;70(10):904‑908. doi:10.1055/s‑2004‑832614. View Source
